
2-Aminoadamantane hydrochloride
Overview
Description
2-Aminoadamantane hydrochloride (CAS: 10523-68-9), also known as 2-Adamantanamine hydrochloride or Tricyclo[3.3.1.1³,⁷]decan-2-amine hydrochloride, is a bicyclic amine derivative of adamantane. Its molecular formula is C₁₀H₁₇N·HCl, with a molecular weight of 187.71 g/mol . The compound exhibits high thermal stability, with a melting point of 300°C, and is soluble in polar solvents such as water, methanol, and ethanol . It is primarily utilized in pharmaceutical research, particularly in the synthesis of selenourea derivatives with anti-inflammatory properties .
Mechanism of Action
Target of Action
It’s known that adamantane derivatives have been found to interact with various targets, such as the camphor 5-monooxygenase in pseudomonas putida .
Mode of Action
It’s known that adamantane derivatives can interact with their targets in a variety of ways, often leading to changes in the target’s function .
Biochemical Pathways
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Pharmacokinetics
The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems due to its lipophilicity and ability to ensure drug stability, resulting in enhanced pharmacokinetics of the modified drug candidates .
Result of Action
It’s known that adamantane derivatives have been used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Biological Activity
2-Aminoadamantane hydrochloride, also known as 2-adamantanamine hydrochloride, is a compound derived from adamantane that exhibits a range of biological activities, particularly in antiviral and neuroprotective applications. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features an adamantane core, which is a diamond-like hydrocarbon structure that contributes to its unique properties. The presence of the amino group at the second position enhances its interaction with biological targets.
Antiviral Activity
This compound has been primarily studied for its antiviral properties, especially against influenza viruses. It functions by inhibiting the M2 protein of the influenza virus, which is essential for viral replication.
The mechanism involves binding to the M2 ion channel of the virus, preventing proton entry and thereby inhibiting viral uncoating. This action is similar to that of other adamantane derivatives such as amantadine and rimantadine but exhibits improved selectivity and potency in certain contexts .
Neuroprotective Effects
Recent studies have indicated that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to inhibit acetylcholinesterase (AChE) has been documented, which can enhance cholinergic neurotransmission .
Inhibition Studies
Research has shown that various derivatives of aminoadamantanes exhibit significant inhibitory activity against AChE and butyrylcholinesterase (BChE), with this compound displaying micromolar activity. The selectivity towards BChE suggests potential therapeutic applications in conditions characterized by cholinergic dysfunction .
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
- Antiviral Efficacy : A study reported that 2-aminoadamantane derivatives displayed enhanced antiviral activity compared to traditional agents like rimantadine. The most active compounds had IC50 values significantly lower than those observed for rimantadine .
- Neuroprotective Potential : Another investigation focused on the synthesis of conjugates with carbazole derivatives, highlighting their potential as multitarget therapeutic agents for neurodegenerative diseases. These conjugates demonstrated strong inhibitory activity against BChE, suggesting enhanced therapeutic benefits .
- In Vitro Studies : In vitro tests indicated that several aminoadamantane derivatives had considerable trypanocidal activity against Trypanosoma brucei, with some compounds showing activities over ten times greater than rimantadine .
Data Tables
The following tables summarize key findings related to the biological activity of this compound:
Compound | Activity Type | IC50 (μM) | Comments |
---|---|---|---|
2-Aminoadamantane | Antiviral (Influenza) | <10 | Strong inhibition of M2 protein |
Rimantadine | Antiviral (Influenza) | ~50 | Less effective compared to aminoadamantanes |
Conjugate C-1b | AChE Inhibition | 2.11 (competitive) | High selectivity for BChE |
Study Focus | Findings |
---|---|
Antiviral Efficacy | Enhanced activity against influenza viruses compared to traditional agents |
Neuroprotective Potential | Significant inhibition of AChE/BChE with potential applications in neurodegenerative diseases |
Trypanocidal Activity | Notable efficacy against Trypanosoma brucei |
Scientific Research Applications
Antiviral Applications
2-Aminoadamantane hydrochloride has been extensively studied for its antiviral properties, particularly against influenza viruses.
Case Studies and Findings
- A study demonstrated that various alkyl derivatives of 2-aminoadamantane showed significant efficacy against H1N1 strains, including those with the S31N mutation that confers resistance to conventional treatments. The addition of alkyl groups enhanced the compound's effectiveness against resistant strains, showcasing a potential alternative mechanism of action beyond simple ion channel blockade .
- Another investigation highlighted that 2-aminoadamantane derivatives maintained antiviral activity even in the presence of mutations that typically render other antiviral agents ineffective. Specifically, compounds were found to block infection by directly binding to critical sites involved in viral entry into host cells .
Study | Virus Strain | Efficacy | Notes |
---|---|---|---|
Study 1 | H1N1 (S31N) | High | Alkyl modifications improved activity |
Study 2 | H3N2 | Moderate | Resistance developed quickly in wild-type strains |
Neuroprotective Effects
The neuroprotective properties of this compound are attributed to its ability to block NMDA receptors, which play a crucial role in excitotoxicity associated with neurodegenerative diseases.
Analgesic Properties
Research indicates that this compound can provide analgesic effects in models of pain, potentially through its NMDA receptor antagonism:
- In rodent studies, 2-aminoadamantane demonstrated significant antinociceptive effects in various pain models, including formalin-induced pain and neuropathic pain models .
- The analgesic activity was compared with other aminoadamantanes, revealing that while both amantadine and hemantane showed efficacy, their mechanisms differed significantly .
Compound | Dosage (mg/kg) | Effect |
---|---|---|
Amantadine | 20 | Significant analgesia |
Hemantane | 20 | Moderate analgesia |
Immunomodulatory Effects
Recent studies have also explored the immunomodulatory effects of this compound:
Q & A
Basic Research Questions
Q. How can 2-Aminoadamantane hydrochloride be identified and distinguished from structural analogs in research settings?
Methodological Answer:
- Synonym Cross-Referencing : Use IUPAC names (e.g., Adamantane-2-amine hydrochloride) and CAS RN (10523-68-9) to confirm identity .
- Chromatographic Differentiation : Employ gas chromatography (GC) with a HP-5 capillary column and FID detection. Structural analogs like 1-adamantanamine hydrochloride exhibit distinct retention times under programmed temperature conditions (125°C initial, 5°C/min ramp to 150°C) .
- Mass Spectrometry : Compare fragmentation patterns of impurities (e.g., amino-disubstituted adamantane vs. 2-Aminoadamantane) using GC-MS for unambiguous identification .
Q. What analytical methods are recommended for quantifying this compound and its impurities?
Methodological Answer:
- GC with Area Normalization : Use a validated GC method with a detection limit of 2 ng. Impurities (e.g., amino-disubstituted adamantane) are quantified via peak area ratios .
- HPLC with Pre-Column Derivatization : For trace analysis, derivatize with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and separate using a LiChrospher RP column. This resolves this compound from analogs like rimantadine and memantine .
- Validation Parameters : Ensure linearity (R² > 0.999), precision (%RSD < 2%), and recovery (95–105%) across three concentration levels .
Q. What are the critical steps in synthesizing this compound to minimize by-products?
Methodological Answer:
- Precursor Selection : Start with 2-cyano-adamantane derivatives. React with glycine ethyl ester under ice-cooling to avoid thermal decomposition .
- Purification : Use silica gel 60 (70–230 mesh) for column chromatography. Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
- By-Product Mitigation : Add ethereal HCl dropwise to prevent excessive exothermic reactions, which can generate amino-disubstituted adamantane impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under varying conditions?
Methodological Answer:
- Controlled Stability Studies :
- Conflict Resolution : Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under ambient conditions. Cross-validate with accelerated stability protocols .
Q. What strategies are effective for impurity profiling and quantification in this compound?
Methodological Answer:
- Impurity Sourcing : Identify common impurities (e.g., amino-disubstituted adamantane) via GC-MS and synthesize reference standards for calibration .
- Forced Degradation : Expose the compound to heat (70°C), UV light, and oxidative stress (H₂O₂). Compare degradation pathways using LC-MS/MS .
- Threshold Setting : Apply ICH Q3B guidelines; set impurity limits at 0.1% for unknown and 0.5% for identified impurities .
Q. How should researchers validate analytical methods for this compound in complex matrices?
Methodological Answer:
- Matrix Preparation : Spike this compound into biological fluids (e.g., urine) or PBS. Use solid-phase extraction (C18 cartridges) to reduce matrix interference .
- Robustness Testing : Vary column temperature (±5°C), flow rate (±0.1 mL/min), and mobile phase composition (±2% acetonitrile) to assess method resilience .
- Cross-Lab Validation : Collaborate with independent labs to verify reproducibility. Share SOPs detailing FID settings, column conditioning, and sample prep .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile gloves (Ansell® Silverline®) and safety goggles. Avoid latex gloves due to permeability risks .
- Ventilation : Conduct synthesis and weighing in fume hoods with ≥100 fpm face velocity. Monitor airborne particulates with real-time sensors .
- Spill Management : Neutralize spills with 10% sodium bicarbonate, then collect in sealed containers labeled for hazardous waste disposal .
Comparison with Similar Compounds
Comparison with Similar Adamantane Derivatives
Structural and Physicochemical Properties
The adamantane backbone allows for diverse substitutions, leading to variations in biological activity and physicochemical properties. Below is a comparative analysis with key analogs:
Key Observations :
- Positional Isomerism: The placement of the amine group (C1 vs. C2) significantly impacts biological activity. Amantadine (C1-substituted) is antiviral, whereas 2-aminoadamantane lacks direct antiviral use but serves as a precursor for anti-inflammatory agents .
- Substituent Effects : Larger substituents (e.g., ethyl in rimantadine) reduce solubility but enhance lipophilicity, improving blood-brain barrier penetration .
- Thermal Stability: The C2-substituted amine in this compound exhibits a higher melting point than rimantadine, likely due to stronger crystal lattice interactions .
Analytical Differentiation
An HPLC method using 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) derivatization effectively separates this compound from amantadine, rimantadine, and memantine, ensuring purity assessment in formulations .
Preparation Methods
Synthetic Routes for 2-Aminoadamantane Hydrochloride
Reduction of 2-Adamantanone Oxime
The reduction of 2-adamantanone oxime to 2-aminoadamantane represents a classical pathway. In this method, 2-adamantanone oxime undergoes catalytic hydrogenation or metal-mediated reduction. A reported procedure uses nickel-aluminum (NiAl) alloy in tetrahydrofuran (THF) and aqueous potassium hydroxide under reflux (71% yield) . The reaction proceeds via two stages:
-
Reductive cleavage of the oxime : NiAl alloy in alkaline conditions converts the oxime to the primary amine.
-
Hydrochloride salt formation : Treatment with HCl in tert-butyl methyl ether precipitates the product.
Critical parameters :
-
Temperature: Reflux conditions (≈66°C for THF).
-
Catalyst loading: 10 g NiAl per 5.7 g oxime.
-
Workup: Rapid filtration to prevent catalyst oxidation.
This method avoids harsh acids but requires careful handling of pyrophoric catalysts.
Ritter-Type Reaction with 1-Bromoadamantane
The Ritter reaction offers a scalable route using 1-bromoadamantane as the starting material. In a patented approach , 1-bromoadamantane reacts with formamide in concentrated sulfuric acid at 85°C, forming N-formyl-2-aminoadamantane. Subsequent hydrolysis with hydrochloric acid yields the hydrochloride salt (93.17% yield) .
Reaction scheme :
-
Ritter reaction :
-
Acid hydrolysis :
Advantages :
-
High yield (>90%) at both stages.
-
Amenable to one-pot synthesis on industrial scales (250 g batches) .
Hydrolysis of N-Formyl-2-Aminoadamantane
A variation of the Ritter route involves isolating N-formyl-2-aminoadamantane as an intermediate. Hydrolysis with 19.46% hydrochloric acid under reflux cleaves the formyl group, yielding the hydrochloride salt . This step achieves near-quantitative conversion, with purity exceeding 98% after recrystallization .
Optimization notes :
-
Temperature : Reflux (≈110°C) ensures complete deprotection.
-
Solvent choice : Dichloromethane extraction minimizes side products.
Large-Scale One-Pot Synthesis
Industrial protocols consolidate the Ritter reaction and hydrolysis into a single vessel . For example, 1-bromoadamantane (330 g, 1.5 mol) reacts with formamide and sulfuric acid at 85°C, followed by direct treatment with HCl without isolating intermediates. This method reduces processing time and solvent use, achieving an 81.5% overall yield .
Key industrial considerations :
-
Cost efficiency : Eliminates intermediate purification.
-
Safety : Requires controlled addition of H2SO4 to manage exotherms.
Alternative Grignard-Based Approach
A less common method employs Grignard reagents to functionalize adamantanone. Adamantanone reacts with allylmagnesium bromide to form a tertiary alcohol, which is subsequently aminated . While this route offers modularity for derivative synthesis, it suffers from lower yields (≈50%) and complex workup .
Reaction profile :
Comparative Analysis of Synthetic Methods
Critical Evaluation of Methodologies
The Ritter reaction and one-pot synthesis are superior for industrial applications due to high yields and scalability. However, these methods require handling concentrated sulfuric acid, necessitating robust safety protocols. The oxime reduction route, while safer, is less efficient and impractical for large batches. The Grignard approach remains niche, reserved for specialized analog synthesis.
Industrial-Scale Considerations
-
Catalyst recycling : NiAl alloy in the oxime route poses disposal challenges, whereas acid-catalyzed methods allow reagent recovery .
-
Purity control : Recrystallization from methanol-water mixtures ensures >98% purity in Ritter-derived products .
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Environmental impact : One-pot synthesis reduces solvent waste by 40% compared to multistep protocols .
Properties
IUPAC Name |
adamantan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c11-10-8-2-6-1-7(4-8)5-9(10)3-6;/h6-10H,1-5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDWDRZITJEWRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13074-39-0 (Parent) | |
Record name | 2-Adamantanamine, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010523689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60147021 | |
Record name | 2-Adamantanamine, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10523-68-9 | |
Record name | 2-Adamantanamine, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10523-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Adamantanamine, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010523689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Adamantanamine, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclo[3.3.1.13.7]dec-2-ylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.964 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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